N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzamide
Description
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a thiophene ring, and a trifluoromethoxy benzamide moiety
Properties
IUPAC Name |
N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-4-(trifluoromethoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3NO4S/c19-18(20,21)26-12-5-3-11(4-6-12)17(24)22-10-13-7-8-15(27-13)16(23)14-2-1-9-25-14/h1-9H,10H2,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCOCUHPPHBQKCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)C2=CC=C(S2)CNC(=O)C3=CC=C(C=C3)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 5-(furan-2-carbonyl)thiophene and 4-(trifluoromethoxy)benzoyl chloride. These intermediates are then coupled under specific reaction conditions to form the final product.
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Step 1: Synthesis of 5-(furan-2-carbonyl)thiophene
Reagents: Furan-2-carboxylic acid, thiophene-2-carboxylic acid, coupling agents (e.g., DCC, EDC)
Conditions: Typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran, under inert atmosphere (e.g., nitrogen or argon).
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Step 2: Synthesis of 4-(trifluoromethoxy)benzoyl chloride
Reagents: 4-(trifluoromethoxy)benzoic acid, thionyl chloride or oxalyl chloride
Conditions: Reflux in anhydrous solvents like dichloromethane, under inert atmosphere.
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Step 3: Coupling Reaction
Reagents: 5-(furan-2-carbonyl)thiophene, 4-(trifluoromethoxy)benzoyl chloride, base (e.g., triethylamine)
Conditions: Typically carried out in anhydrous solvents like dichloromethane, under inert atmosphere, at low temperatures (0-5°C).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzamide can undergo various types of chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: The carbonyl group in the furan ring can be reduced to form alcohols or ethers.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under nucleophilic aromatic substitution conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Reagents like lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Reagents like sodium methoxide, potassium tert-butoxide
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, ethers
Substitution: Various substituted benzamides
Scientific Research Applications
Medicinal Chemistry
The compound has significant potential in medicinal chemistry as a lead compound for drug development. Its structural features suggest that it may interact with specific biological targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound's lipophilicity and metabolic stability, which are critical for improving pharmacokinetic properties.
Notable Properties
- Biological Activity : Compounds containing furan and thiophene rings are known for their pharmacological properties, including antibacterial, anti-inflammatory, and anticancer activities. The specific interactions of this compound with biological targets may involve modulation of enzyme activity or receptor binding.
- Mechanism of Action : The mechanism likely involves hydrogen bonding, hydrophobic interactions, and π-π stacking with its targets, leading to modulation of their activity .
Materials Science
In materials science, the unique electronic properties imparted by the trifluoromethoxy group make N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzamide a candidate for developing novel materials with specific electronic or optical properties. This could include applications in organic electronics or photonic devices.
Organic Synthesis
The compound can serve as a versatile building block in organic synthesis. Its complex structure allows for the construction of more intricate molecules, including natural products and polymers. The presence of multiple functional groups facilitates various chemical reactions, making it suitable for synthesizing derivatives that may possess enhanced biological activities or new material properties.
Mechanism of Action
The mechanism of action of N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with its targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-(Furan-2-carbonyl)thiophen-2-yl)acetic acid
- 2-[5-(Furan-2-carbonyl)thiophen-2-yl]ethan-1-amine
Uniqueness
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic properties and enhances its potential interactions with biological targets. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Biological Activity
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Synthesis and Chemical Structure
The compound can be synthesized through a multi-step process involving the reaction of furan derivatives with thiophene and subsequent modification to introduce the trifluoromethoxy group. The structure of the compound is characterized by the presence of a furan moiety, a thiophene ring, and a benzamide segment, which contribute to its biological properties.
The biological activity of this compound may be attributed to several mechanisms:
- Antimicrobial Activity : Similar compounds have shown significant antimicrobial effects against various bacterial strains and fungi. The presence of both thiophene and furan rings is known to enhance antimicrobial properties due to their ability to disrupt microbial membranes or inhibit essential enzymes .
- Anticancer Properties : Research indicates that derivatives of thiophene exhibit anticancer activity by inducing apoptosis in cancer cells. The trifluoromethoxy group may enhance the lipophilicity of the compound, facilitating better cell membrane penetration and increased bioavailability .
- Histone Deacetylase Inhibition : Compounds with similar structural motifs have been investigated for their role as histone deacetylase (HDAC) inhibitors. These inhibitors are crucial in cancer therapy as they can modulate gene expression associated with cell cycle regulation and apoptosis .
Antimicrobial Activity
A study examining various thiophene derivatives reported that compounds with similar structures demonstrated potent activity against Gram-positive and Gram-negative bacteria, as well as fungi such as Candida species. The minimum inhibitory concentrations (MICs) were significantly lower than those for standard antibiotics, suggesting a potential application in treating resistant infections .
Anticancer Activity
In vitro studies on cancer cell lines such as MCF7 (breast cancer) and HT-29 (colon cancer) showed that this compound induced cell cycle arrest and apoptosis. The compound exhibited an IC50 value in the low micromolar range, indicating strong antiproliferative effects .
HDAC Inhibition
Research has highlighted the potential of thiophene-based compounds as selective HDAC inhibitors. For instance, one study reported that a similar compound exhibited selectivity for HDAC7 and HDAC9, leading to increased acetylation of histones and subsequent activation of tumor suppressor genes . This suggests that this compound may also possess similar inhibitory properties.
Data Summary
| Activity Type | Target Organism/Cell Line | IC50/MIC Values | Mechanism |
|---|---|---|---|
| Antimicrobial | Various Bacteria & Fungi | Low MICs (< 10 µg/mL) | Membrane disruption |
| Anticancer | MCF7, HT-29 | IC50 ~ 5 µM | Apoptosis induction |
| HDAC Inhibition | Class IIa HDACs | IC50 < 1 µM | Gene expression modulation |
Q & A
Q. What are the recommended synthetic routes for N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzamide, and what are critical reaction parameters?
- Methodological Answer : A scalable synthesis involves coupling O-benzyl hydroxylamine hydrochloride with a trifluoromethyl-substituted benzoyl chloride under anhydrous conditions, followed by deprotection (e.g., using trichloroisocyanuric acid). Critical parameters include maintaining inert atmospheres (argon/nitrogen), precise stoichiometry of acylating agents, and purification via silica gel chromatography . For thiophene-furan intermediates, microwave-assisted reactions (e.g., 80–100°C, 1–4 hrs) improve yields of heterocyclic intermediates like 5-(furan-2-carbonyl)thiophen-2-yl derivatives .
Q. How can structural characterization of this compound be performed to confirm its identity and purity?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : Confirm substituent positions (e.g., trifluoromethoxy benzamide protons at δ 7.5–8.0 ppm; thiophene protons at δ 6.5–7.2 ppm) .
- ESI-MS : Validate molecular weight (e.g., expected [M+H]+ peak for C₂₀H₁₃F₃N₂O₄S: ~459.1 g/mol) .
- HPLC : Assess purity (>95%) with C18 columns and acetonitrile/water gradients .
Q. What are the key structural features influencing this compound’s physicochemical properties?
- Methodological Answer : The trifluoromethoxy group enhances lipophilicity (logP ~3.5), while the thiophene-furan moiety contributes to π-π stacking and metabolic stability. Hydrogen-bonding sites (amide, carbonyl) affect solubility in polar aprotic solvents (e.g., DMSO, acetonitrile) .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the coupling of thiophene-furan intermediates with benzamide backbones?
- Methodological Answer :
- Catalysis : Use Pd(PPh₃)₄ (2–5 mol%) for Suzuki-Miyaura couplings to link aryl halides to thiophene boronic esters .
- Solvent Optimization : Replace DMF with 2-methyltetrahydrofuran (2-MeTHF) to reduce side reactions and improve recyclability .
- Microwave Assistance : Reduce reaction times from 24 hrs to 2–4 hrs at 100°C for heterocyclic intermediates .
Q. What experimental strategies resolve contradictions in reported enzyme inhibition mechanisms (e.g., conflicting targets in bacterial vs. cancer studies)?
- Methodological Answer :
- Comparative Assays : Conduct parallel inhibition studies on purified enzymes (e.g., bacterial PPTase vs. human HDACs) using fluorescence-based activity assays .
- Structural Analysis : Perform X-ray crystallography (if crystals are obtainable) or molecular docking to identify binding modes (e.g., amide interactions with PFOR enzyme’s active site ).
Q. How can computational methods predict the metabolic stability of this compound in preclinical studies?
- Methodological Answer :
- In Silico Tools : Use Schrödinger’s QikProp to calculate CYP450 metabolism scores (e.g., 2C9, 3A4) and identify labile sites (e.g., furan ring oxidation).
- MD Simulations : Model interactions with liver microsomal enzymes to predict hydroxylation or demethylation pathways .
Data Interpretation & Troubleshooting
Q. How should researchers address inconsistent NMR spectra (e.g., split peaks or unexpected shifts) during characterization?
- Methodological Answer :
- Dynamic Effects : Check for rotameric equilibria in the amide bond (e.g., variable-temperature NMR from 25°C to 50°C to coalesce split peaks) .
- Trace Solvents : Use DMSO-d6 to dissolve hygroscopic samples and avoid water-induced shifts (~δ 3.3 ppm) .
Q. What analytical techniques validate the compound’s stability under physiological conditions?
- Methodological Answer :
- Forced Degradation : Incubate in PBS (pH 7.4, 37°C) for 24–72 hrs and monitor degradation via LC-MS (e.g., hydrolysis of the trifluoromethoxy group to COOH) .
- Light Exposure Tests : Use UV-Vis spectroscopy (λ = 254 nm) to detect photolytic byproducts (e.g., furan ring opening) .
Research Applications
Q. What in vitro models are suitable for evaluating this compound’s antibacterial vs. anticancer activity?
- Methodological Answer :
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced potency?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
